Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structural and spectroscopic investigations of Methyl 6-Aminopyridine-3-carboxylate (MAPC) molecule were performed using density functional theory (DFT) quantum chemical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Methyl 6-Aminopyridine-2-carboxylate has a molecular weight of 152.15, a melting point of 95.0 to 99.0 °C, and its empirical formula is C7H8N2O2 .Scientific Research Applications
Crystal Structures and Hydrogen Bonding
Research on enaminones, compounds closely related to the chemical structure of interest, reveals insights into their crystal structures and hydrogen bonding patterns. These studies provide foundational knowledge for understanding the physical and chemical properties of similar compounds, which is crucial for their application in drug design and material science (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Reactions
The synthesis of stable o-quinoid systems and the exploration of their chemical reactions demonstrate the versatility of pyridine derivatives in organic chemistry. These findings pave the way for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields, including pharmaceuticals (Sarkar, Ghosh, & Chow, 2000).
Antimicrobial and Antibacterial Agents
Research into fluoronaphthyridines and related compounds has shown significant in vitro and in vivo antibacterial activities. These studies are crucial for the development of new therapeutic agents against bacterial infections (Bouzard et al., 1992).
Synthesis of Heterocycles
The preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the importance of pyridine derivatives in the synthesis of heterocyclic compounds. These studies contribute to the expansion of the chemical space available for drug discovery and material science applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Quantum Chemistry and Material Science
Investigations into the sensitization of luminescence by lanthanide ions capped with ZnS nanoparticles showcase the potential of pyridine derivatives in material science, particularly in the development of luminescent materials with applications in sensors, imaging, and electronics (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(13-7-9)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEDDCJPRGNMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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